molecular formula C10H9ClO2 B12082440 (E)-3-(2-Chloro-6-methylphenyl)acrylic acid

(E)-3-(2-Chloro-6-methylphenyl)acrylic acid

Cat. No.: B12082440
M. Wt: 196.63 g/mol
InChI Key: BOVCNVUONZTPHO-AATRIKPKSA-N
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Description

2-Chloro-6-methylcinnamic acid is an organic compound belonging to the cinnamic acid family It is characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring of the cinnamic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylcinnamic acid can be achieved through several methods. One common approach involves the Perkin reaction, where aromatic aldehydes react with aliphatic carboxylic acids in the presence of bases such as sodium or potassium salts . Another method involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent, along with 4-dimethylaminopyridine and pyridine as bases .

Industrial Production Methods: Industrial production of 2-Chloro-6-methylcinnamic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-6-methylcinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylcinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

    Cinnamic Acid: The parent compound, which lacks the chlorine and methyl substituents.

    2-Chloro-6-methylbenzoic Acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.

    2-Chloro-6-methylnicotinic Acid: Contains a nitrogen atom in the ring structure.

Uniqueness: 2-Chloro-6-methylcinnamic acid is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(E)-3-(2-chloro-6-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9ClO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+

InChI Key

BOVCNVUONZTPHO-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)/C=C/C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C=CC(=O)O

Origin of Product

United States

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